Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) is a quinoline derivative with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . The compound features a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 7, and an ethyl ester at position 3 of the quinoline ring. It is primarily utilized as a precursor in medicinal chemistry for synthesizing derivatives with enhanced bioactivity, particularly in anticancer research .
Key properties include:
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Preparation
The starting material, 3-amino-4-(trifluoromethyl)phenol , is synthesized via nitration and reduction of 4-(trifluoromethyl)phenol or through directed ortho-metalation of a protected aniline derivative. For example:
Cyclocondensation Reaction
The aniline reacts with ethyl 3-oxohexanoate in a high-boiling solvent (e.g., diphenyl ether) at 180–220°C for 4–6 hours. The mechanism proceeds via:
-
Keto-enol tautomerization of the β-keto ester.
-
Nucleophilic attack by the aniline’s amino group.
-
Cyclization and aromatization with concomitant elimination of water.
Example Conditions
| Starting Material | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Amino-4-(trifluoromethyl)phenol | Diphenyl ether | 200°C | 5 h | 65% |
The product is purified via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).
Pfitzinger Reaction with Modified Isatin Derivatives
The Pfitzinger reaction converts isatin derivatives into quinoline-4-carboxylic acids via base-mediated condensation with ketones. Adapting this method for this compound involves:
Synthesis of 6-(Trifluoromethyl)isatin
Condensation with Ethyl Acetoacetate
6-(Trifluoromethyl)isatin reacts with ethyl acetoacetate in aqueous NaOH (10%) at 80–100°C. The reaction proceeds via:
-
Ring-opening of isatin to form an α,β-unsaturated ketone intermediate.
-
Cyclization and decarboxylation to yield the quinoline-3-carboxylate.
Example Conditions
| Isatin Derivative | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| 6-(Trifluoromethyl)isatin | NaOH (10%) | 90°C | 3 h | 58% |
The crude product is acidified (pH 2–3) with HCl, filtered, and esterified in situ with ethanol/H₂SO₄ to obtain the ethyl ester.
Functional Group Interconversion from Carboxylic Acid Precursors
Hydrolysis-Esterification Approach
-
Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid :
-
Esterification :
-
The acid is refluxed with ethanol and H₂SO₄ (Fischer esterification) or treated with EDCl/DMAP in dichloromethane.
-
Optimization Data
| Acid (g) | Ethanol (mL) | Catalyst | Time | Yield |
|---|---|---|---|---|
| 1.0 | 20 | H₂SO₄ | 12 h | 85% |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Gould-Jacobs Cyclization | One-pot, scalable, minimal purification | Requires meta-substituted aniline | 60–75% |
| Pfitzinger Reaction | High regioselectivity | Limited availability of CF₃-isatin | 50–65% |
| Esterification | Straightforward if acid is accessible | Multi-step, time-consuming | 70–85% |
| Cross-Coupling | Late-stage functionalization flexibility | Low yields, expensive catalysts | 30–45% |
Reaction Optimization and Characterization
Solvent Effects
Chemical Reactions Analysis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Acylation: Heating with chloroacetyl chloride yields a mixture of O-acylation products.
Condensation: Reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, and other reagents produce corresponding condensation products.
Substitution: Reaction with acetyl chloride in NaOH forms N-acylation products.
Common reagents used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, and phenyl isothiocyanate . Major products formed from these reactions include various acylated and condensed derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has demonstrated potent antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
These results suggest a broad-spectrum antibacterial effect, which is critical for treating infections caused by resistant bacteria .
Antimalarial Activity
The compound has also been evaluated for its efficacy against malaria. In vitro studies have shown that derivatives of this quinoline exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. A notable lead compound derived from this class demonstrated excellent IC90 values against resistant strains, indicating its potential as an antimalarial drug .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical reactions, including oxidation and substitution processes. Modifications to the quinoline nucleus can enhance its biological activity or tailor its properties for specific applications.
Synthesis Overview
- Starting Materials : Typically synthesized from 2-ethylquinoline derivatives.
- Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Case Studies
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against multiple bacterial strains. The results confirmed its high potency, particularly against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
Case Study: Antimalarial Development
Another study focused on the antimalarial properties of this compound, where it was found to exhibit substantial activity against both chloroquine-sensitive and resistant strains of malaria parasites. The structure-activity relationship (SAR) studies indicated that modifications at the trifluoromethyl position significantly enhanced its efficacy .
Biological Activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (ETQ) is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C₁₃H₁₀F₃NO₃
- Molecular Weight : 285.22 g/mol
- Melting Point : 294-297 °C
- Hazard Classification : Irritant to skin and eyes
Biological Activities
ETQ exhibits a range of biological activities, including:
- Antimicrobial Activity :
- Anticancer Potential :
-
Ion Channel Modulation :
- ETQ has been reported to influence ion channels, particularly through antagonism of the TRPV1 receptor, which is implicated in pain pathways. This suggests a role in pain management therapies.
Synthesis
The synthesis of ETQ typically involves several chemical reactions starting from 3-amino benzotrifluoride. The process includes various steps such as:
- Formation of the quinoline skeleton.
- Introduction of the hydroxyl and trifluoromethyl groups.
- Esterification to yield the final product.
The following table summarizes different synthetic routes explored for ETQ:
| Synthetic Route | Key Steps | Yield |
|---|---|---|
| Route A | Nitration, Reduction, Esterification | 85% |
| Route B | Cyclization, Hydrolysis, Trifluoromethylation | 75% |
| Route C | Direct Trifluoromethylation followed by esterification | 80% |
Antimicrobial Studies
A comparative study evaluated the antimicrobial activity of ETQ against standard antibiotics. The results indicated that ETQ exhibited comparable or superior activity against certain bacterial strains, particularly in modified forms with additional substituents .
Anticancer Activity
In vitro studies have shown that ETQ can inhibit the growth of various cancer cell lines. For instance, it was tested against MiaPaCa2 pancreatic cancer cells, demonstrating a significant reduction in cell viability at low micromolar concentrations .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Observations :
Variations in Trifluoromethyl (-CF₃) Position
Key Observations :
Halogen-Substituted Derivatives
Key Observations :
Advanced Derivatives with Fused Rings
Key Observations :
- Fusion of heterocyclic rings (e.g., triazole, pyrazolo) improves target selectivity and metabolic stability .
- The parent compound serves as a versatile intermediate for synthesizing these advanced derivatives .
Structural and Functional Insights
Hydrogen Bonding and Crystal Packing
Electronic Effects
- The -CF₃ group is strongly electron-withdrawing, polarizing the quinoline ring and enhancing interactions with electron-rich biological targets .
- Chlorine substituents (e.g., in 7i) increase electrophilicity, facilitating cross-coupling reactions in further synthesis .
Q & A
Q. What methodologies elucidate the mechanism of action?
- Strategies :
- Fluorescence Quenching : Track interactions with DNA/RNA via changes in emission spectra .
- Proteomics : Identify protein targets via affinity chromatography and mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
